molecular formula C18H14N2O3S B2596120 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1795305-02-0

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2596120
CAS No.: 1795305-02-0
M. Wt: 338.38
InChI Key: HVMAEGSJVSRRPU-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole core linked to a carboxamide group. The amide nitrogen is substituted with a pyridinylmethyl moiety bearing a thiophen-3-yl group.

Properties

IUPAC Name

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-18(13-1-2-16-17(6-13)23-11-22-16)20-8-12-5-15(9-19-7-12)14-3-4-24-10-14/h1-7,9-10H,8,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMAEGSJVSRRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Pyridine Ring Formation: The pyridine ring can be constructed using the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Benzo[d][1,3]dioxole Formation: This moiety can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Coupling Reactions: The final step involves coupling the thiophene and pyridine rings with the benzo[d][1,3]dioxole moiety using amide bond formation reactions, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.

    Substitution: Halogenation can be achieved using reagents like NBS (N-bromosuccinimide), while nucleophilic substitutions can be facilitated by bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit anticonvulsant properties. A study demonstrated that certain compounds within this class showed protective effects against seizures in animal models, suggesting that N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide might also possess similar properties. Specifically, compounds derived from benzo[d][1,3]dioxole were tested using maximal electroshock and pentylenetetrazole models, revealing promising anticonvulsant activities and favorable safety profiles .

Indoleamine 2,3-Dioxygenase Inhibition

The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor-induced immunosuppression. Inhibiting IDO can enhance the efficacy of cancer treatments by reversing immunosuppressive conditions associated with tumors. The modulation of IDO activity through compounds like this compound could be beneficial in cancer therapy .

Neuroprotective Effects

A study focusing on the neuroprotective effects of similar compounds highlighted their potential in protecting neuronal cells from oxidative stress and apoptosis. These findings suggest that this compound may offer neuroprotection through antioxidant mechanisms .

Antioxidant Activity

In vitro studies have shown that derivatives of benzodioxole possess antioxidant properties. The DPPH-scavenging assay demonstrated moderate antioxidative activity for related compounds, indicating that this compound may also contribute to reducing oxidative stress in biological systems .

Conclusion and Future Directions

This compound shows promise across various applications in medicinal chemistry and pharmacology due to its structural uniqueness and biological activity. Future research should focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
  • Mechanistic Studies : Understanding the precise biochemical pathways through which it exerts its effects.
  • Synthetic Modifications : Exploring structural analogs to enhance potency and selectivity for specific biological targets.

By advancing our understanding of this compound's applications, we may unlock new therapeutic avenues for treating neurological disorders and cancer-related immunosuppression.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d][1,3]dioxole-Carboxamide Motifs

Compound 9t : N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
  • Key Features : Incorporates a thiazole ring and cyclopropane moiety.
  • Cyclopropane may enhance metabolic stability but reduces conformational flexibility.
Compound A11 : N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide
  • Key Features : Substituted with a furan-3-yl group via a biphenyl linker.
  • Biphenyl linkage increases hydrophobicity, which may improve membrane permeability but reduce solubility.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
  • Key Features : Aliphatic heptan-4-yl chain instead of aromatic substituents.
  • The target compound’s aromatic substituents likely confer better metabolic stability and target specificity.
Thiophene vs. Thiazole/Furan
  • Thiazole : Nitrogen and sulfur atoms offer dual hydrogen-bonding sites, advantageous for kinase inhibition .
  • Furan : Oxygen’s electronegativity may reduce π-stacking efficiency but improve solubility .
Pyridine vs. Cyclopropane/Aliphatic Chains
  • Pyridine : Basic nitrogen facilitates protonation at physiological pH, enhancing solubility and ionic interactions.
  • Aliphatic Chains : Increase lipophilicity, risking off-target interactions and rapid hepatic clearance .

Metabolic and Pharmacokinetic Profiles

  • Aliphatic Analogues : Rapid metabolism in hepatocytes without amide hydrolysis , suggesting susceptibility to oxidative degradation.
  • Aromatic Analogues : Thiophene and pyridine systems may slow metabolism due to steric hindrance and enzyme-resistant bonding patterns.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Metabolic Stability Key Applications
Target Compound Benzo[d][1,3]dioxole-carboxamide Pyridinylmethyl + thiophen-3-yl High (predicted) Enzyme/receptor modulation
Compound 9t Benzo[d][1,3]dioxole-carboxamide Thiazole + biphenyl + cyclopropane Moderate Kinase inhibition
Compound A11 Benzo[d][1,3]dioxole-carboxamide Biphenyl + furan-3-yl Low Solubility-driven targets
N-(Heptan-4-yl) analogue Benzo[d][1,3]dioxole-carboxamide Heptan-4-yl chain Low Flavoring agents

Q & A

Q. What synthetic strategies are recommended for synthesizing N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. Key intermediates include:

  • Benzo[d][1,3]dioxole-5-carboxylic acid (core aromatic moiety) and 5-(thiophen-3-yl)pyridin-3-ylmethanamine (thiophene-pyridine hybrid).
  • Stepwise coupling : Use carbodiimide reagents (e.g., EDCI/HOBt) for amide bond formation between the carboxylic acid and amine groups.
  • Purification : Employ gradient HPLC (≥98% purity) to isolate intermediates, as seen in analogous carboxamide syntheses .

Q. How should researchers validate the structural integrity of this compound during synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyridine signals at δ 8.1–8.5 ppm) .
  • X-ray crystallography : Resolve bond angles and torsional strain in the pyridine-thiophene linkage, as demonstrated for related thiazolidinone carboxamides .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS with <2 ppm error) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer: Prioritize target-agnostic assays to identify broad bioactivity:

  • Kinase inhibition panels : Screen against kinases like EGFR or VEGFR due to structural similarity to pyridine-based inhibitors .
  • Cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility : Assess in PBS/DMSO mixtures to guide dosing .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up the synthesis of this compound?

Methodological Answer: Address bottlenecks via:

  • Catalyst screening : Test Pd-mediated cross-coupling for thiophene-pyridine bond formation (e.g., Suzuki-Miyaura with Pd(PPh₃)₄) .
  • Solvent optimization : Compare DMF vs. THF for amidation efficiency; DMF may enhance solubility but requires post-reaction dialysis .
  • Kinetic studies : Use in-situ FTIR to monitor reaction progress and identify rate-limiting steps .

Q. How can crystallographic data discrepancies (e.g., bond angles) between computational models and experimental results be resolved?

Methodological Answer:

  • DFT refinement : Compare experimental XRD data (e.g., C–C bond lengths in benzo[d][1,3]dioxole) with B3LYP/6-31G* calculations to identify steric or electronic mismatches .
  • Thermal ellipsoid analysis : Evaluate disorder in thiophene rings using programs like SHELXL .
  • Validation : Cross-reference with structurally analogous compounds (e.g., N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl) derivatives) .

Q. What strategies mitigate off-target effects in biological studies of this compound?

Methodological Answer:

  • Proteome-wide profiling : Use chemical proteomics (e.g., activity-based protein profiling) to identify non-specific interactions .
  • SAR studies : Modify the thiophene or pyridine substituents to enhance selectivity, guided by docking simulations (e.g., AutoDock Vina) .
  • Metabolite tracking : Employ LC-MS/MS to monitor degradation products in serum .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled?

Methodological Answer:

  • Phase diagrams : Construct solubility curves using the shake-flask method across pH 4–8 .
  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous stability without precipitation .
  • Dynamic light scattering (DLS) : Monitor aggregation at concentrations >1 mM .

Q. What explains variability in reported biological activity across cell lines?

Methodological Answer:

  • Cell membrane permeability : Measure intracellular accumulation via fluorescence tagging (e.g., BODIPY derivatives) .
  • Efflux pump inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Transcriptomic profiling : Use RNA-seq to identify differentially expressed targets (e.g., ABC transporters) in resistant lines .

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